GPVI antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPVI antagonist 3 is a compound that targets glycoprotein VI (GPVI), a platelet receptor involved in thrombus formation. GPVI is a major signaling receptor for collagen on platelets and plays a crucial role in thrombosis but not in normal hemostasis. This makes this compound a promising candidate for antithrombotic therapy, potentially reducing the risk of thrombotic events such as stroke and myocardial infarction without significantly increasing the risk of bleeding .
Preparation Methods
The preparation of GPVI antagonist 3 involves synthetic routes that include the use of recombinant GPVI-Fc (dimeric GPVI) and various nanobodies. These nanobodies are grouped into different structural classes based on their complementary determining region 3 loops. The most potent nanobodies, such as Nb2, 21, and 35, inhibit collagen-induced platelet aggregation with nanomolar half maximal inhibitory concentration values . Industrial production methods for this compound would likely involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
GPVI antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GPVI antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study platelet-collagen interactions and the role of GPVI in thrombus formation.
Biology: Helps in understanding the molecular mechanisms of platelet activation and aggregation.
Medicine: Investigated as a potential therapeutic agent for preventing thrombotic events such as stroke and myocardial infarction.
Industry: Potentially used in the development of new antithrombotic drugs with a lower risk of bleeding
Mechanism of Action
GPVI antagonist 3 exerts its effects by binding to the D2 domain of GPVI, preventing its dimerization and subsequent interactions with collagen and fibrin. This inhibition is achieved through a combination of steric hindrance and structural changes, which block the binding of collagen-related peptide and collagen fibers, thereby preventing GPVI clustering and downstream signaling . The molecular targets involved include the D2 domain of GPVI and the signaling pathways activated by collagen binding.
Comparison with Similar Compounds
GPVI antagonist 3 can be compared with other similar compounds, such as:
Revacept: Another GPVI inhibitor that has completed Phase II clinical trials in ischemic stroke.
Losartan and Cinanserin: Small molecule inhibitors that selectively inhibit GPVI-mediated platelet activation.
This compound is unique in its specific binding to the D2 domain of GPVI and its ability to prevent dimerization, making it a promising candidate for antithrombotic therapy with a potentially lower risk of bleeding compared to other antiplatelet agents .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-13-4-9-17(27)16(12-13)19-18-20(24-23-19)22(28)25(10-3-11-26)21(18)14-5-7-15(29-2)8-6-14/h4-9,12,21,26-27H,3,10-11H2,1-2H3,(H,23,24) |
InChI Key |
PMWMTIDDNHPPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.